

Application Notes: Crystallographic Analysis of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI)

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Compound of Interest		
Compound Name:	Mt KARI-IN-5	
Cat. No.:	B12414178	Get Quote

Introduction: Ketol-acid reductoisomerase (KARI) is the second enzyme in the branched-chain amino acid biosynthetic pathway, which is essential for bacteria, fungi, and plants, but absent in humans. This makes Mt KARI a promising target for the development of novel anti-tuberculosis therapeutics.[1][2][3] Structural elucidation of Mt KARI via X-ray crystallography is a critical step in structure-based drug design, enabling the rational development of potent and specific inhibitors. This document provides a detailed set of protocols for the recombinant expression, purification, crystallization, and X-ray diffraction analysis of Mt KARI.

Protocol 1: Recombinant Mt KARI Expression and Purification

This protocol outlines the steps for producing and purifying recombinant Mt KARI with an N-terminal polyhistidine tag (His-tag) using an Escherichia coli expression system. This method is based on standard chromatographic techniques that have been successfully applied to other proteins from Mycobacterium tuberculosis.[4]

Methodology

- Gene Cloning and Expression Vector:
 - The gene encoding Mt KARI is amplified from M. tuberculosis H37Rv genomic DNA.



- The amplified gene is cloned into a pET-series expression vector (e.g., pET-28a), which
 incorporates an N-terminal His-tag followed by a protease cleavage site (e.g., Thrombin or
 TEV).
- The final construct is verified by DNA sequencing.
- Protein Expression:
 - The expression plasmid is transformed into E. coli BL21(DE3) competent cells.
 - A single colony is used to inoculate a starter culture of 50 mL Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C.
 - The starter culture is used to inoculate 1 L of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
 - \circ Protein expression is induced by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.4 mM.
 - The culture is then incubated for an additional 16-20 hours at a reduced temperature of 20°C to enhance protein solubility and proper folding.
- Cell Lysis and Lysate Clarification:
 - Cells are harvested by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).
 - The cell pellet is resuspended in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM PMSF).
 - Cells are lysed by sonication on ice.
 - The lysate is clarified by ultracentrifugation (e.g., 40,000 x g for 40 minutes at 4°C) to remove cell debris.
- Affinity Chromatography:



- The clarified supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.
- The column is washed with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 30 mM imidazole, 10% glycerol).
- The His-tagged Mt KARI is eluted with Elution Buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM imidazole, 10% glycerol).
- Size-Exclusion Chromatography (Gel Filtration):
 - The eluted fractions containing Mt KARI are pooled and concentrated.
 - (Optional) If required, the His-tag is cleaved by incubating the protein with the appropriate protease (e.g., Thrombin) overnight during dialysis against a low-imidazole buffer. The cleaved tag and protease are subsequently removed by passing the sample back over the Ni-NTA column.
 - The protein is further purified by size-exclusion chromatography using a Superdex 200 or similar column equilibrated with Gel Filtration Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
 - Fractions containing pure Mt KARI are identified by SDS-PAGE, pooled, and concentrated to 10–20 mg/mL for crystallization trials. The protein concentration is determined using the Bradford assay.[4]

Data Presentation: Macromolecule Production Summary



Parameter	Details	Reference
Source Organism	Mycobacterium tuberculosis H37Rv	[5]
Expression Host	E. coli BL21(DE3)	[4]
Vector	pET-series with N-terminal His- tag	[4]
Induction	0.4 mM IPTG at OD600 of 0.6- 0.8	[4]
Expression Conditions	16-20 hours at 20°C	[4]
Purification Steps	Ni-NTA Affinity, Size-Exclusion Chromatography	[4]
Typical Yield	~10 mg of pure protein per liter of culture	[4]

Protocol 2: Mt KARI Crystallization

This protocol describes the crystallization of purified Mt KARI using the hanging-drop vapordiffusion method. Initial screening should be performed using commercial screens, followed by optimization of promising conditions.

Methodology

- Initial Crystallization Screening:
 - Initial trials are performed using the hanging-drop vapor-diffusion method at 293 K (20°C) and/or 277 K (4°C).[4][6]
 - Use commercially available sparse-matrix screens (e.g., Hampton Research Crystal Screen, Index, PEG/Ion Screen) to cover a wide range of chemical space.[4][5]
 - \circ Set up drops by mixing 1 μ L of protein solution (10-20 mg/mL in Gel Filtration Buffer) with 1 μ L of reservoir solution.[4][7]



- Equilibrate the drops against 500 μL of the reservoir solution.
- Monitor the drops for crystal growth over several days to weeks.
- Optimization of Crystallization Conditions:
 - Once initial microcrystals or crystalline precipitates are observed, optimize the conditions by systematically varying the parameters.
 - Fine-tune the pH of the buffer (in 0.1-0.2 unit increments).
 - Vary the concentration of the precipitant (e.g., PEG 3350, PEG 400) and the salt.[5][7]
 - Adjust the protein concentration (e.g., from 5 to 20 mg/mL).[7]
 - Consider using additives from an additive screen (e.g., Hampton Research Additive Screen).
 - If necessary, perform microseeding to improve crystal size and quality.[7]

Data Presentation: Example Crystallization Conditions for Mtb Proteins

The following table summarizes conditions that have successfully produced crystals for other proteins from M. tuberculosis and can serve as a starting point for Mt KARI.



Protein Target	Reservoir Solution	Temperature	Reference
DNA Gyrase CTD	0.1 M HEPES pH 7.5, 0.1 M NaCl, 20-30% (v/v) PEG 3350	293 K	[7]
Rv3899c	0.1 M Bis-Tris pH 5.5, 0.2 M Ammonium Acetate, 25% (w/v) PEG 3350	289 K	[4]
Prephenate Dehydratase	0.1 M HEPES pH 7.5, 0.2 M CaCl ₂ , 28% (v/v) PEG 400	292 K	[5]
FtsZ	0.1 M Sodium Citrate pH 5.6, 0.2 M NH4OAc, 30% (w/v) PEG 4000	293 K	[6]

Protocol 3: X-ray Diffraction Data Collection and Processing

This protocol covers the essential steps for collecting high-resolution X-ray diffraction data from Mt KARI crystals, typically performed at a synchrotron source.

Methodology

- Crystal Harvesting and Cryoprotection:
 - Crystals are carefully harvested from the drop using a nylon loop of appropriate size.
 - To prevent ice formation during flash-cooling, the crystal is briefly soaked in a cryoprotectant solution.
 - The cryoprotectant is typically the reservoir solution supplemented with a cryo-agent (e.g., 20-30% glycerol or ethylene glycol).[4] Alternatively, if the precipitant concentration is high (e.g., >30% PEG 400), it may serve as a cryoprotectant itself.



- The soak should be as brief as possible (a few seconds) to avoid crystal damage.[7]
- Flash-Cooling:
 - The crystal, held in the loop, is immediately plunged into liquid nitrogen for flash-cooling to 100 K.[5]
- X-ray Diffraction Data Collection:
 - The frozen crystal is mounted on a goniometer in the cryostream of an X-ray beamline at a synchrotron facility.[5][7]
 - A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[8]
 - Key parameters for data collection include the oscillation range per frame (e.g., 0.2-0.5°), exposure time, X-ray wavelength (e.g., ~1.0 Å), and crystal-to-detector distance.[7] The total rotation should cover at least 120-180° to ensure a complete dataset.[7]
- Data Processing:
 - The collected diffraction images are processed using software packages like HKL-2000,
 XDS, or MOSFLM.[5][9]
 - This process involves indexing the reflections to determine the unit cell parameters and space group, integrating the intensities of each reflection, and scaling the data to correct for experimental variations.
 - The quality of the processed data is assessed based on statistics such as resolution, completeness, multiplicity, $I/\sigma(I)$, and R-merge.[10]

Data Presentation: Representative X-ray Data Collection and Refinement Statistics



Parameter	Example Value
Data Collection	
X-ray Source	Synchrotron
Wavelength (Å)	0.98
Space Group	P212121
Unit Cell (a, b, c in Å)	49.9, 54.7, 75.5
Resolution (Å)	50.0 - 1.90 (1.97 - 1.90)
R-merge	0.08 (0.45)
Ι / σ(Ι)	15.0 (2.5)
Completeness (%)	99.8 (99.5)
Multiplicity	6.5 (6.3)
Refinement	
Resolution (Å)	1.90
No. of reflections	15,000
R-work / R-free	0.19 / 0.23
Ramachandran Plot (%)	
- Favored Regions	98.0
- Allowed Regions	2.0
- Outliers	0.0
Values are based on representative data for an Mtb protein and are for illustrative purposes.[4] Values in parentheses are for the highest resolution shell.	

Protocol 4: Mt KARI Enzymatic Activity Assay



To ensure the purified protein is functionally active, its enzymatic activity should be confirmed. The KARI-catalyzed reaction can be monitored by the consumption of NADPH.[11]

Methodology

- Reaction Mixture:
 - Prepare a reaction mixture in a quartz cuvette containing:
 - 100 mM Tris-HCl buffer, pH 8.0[11]
 - 10 mM MgCl₂[12]
 - 0.2 mM NADPH[13]
 - Various concentrations of the substrate, 2-acetolactate.[13]
- Enzyme Reaction:
 - The reaction is initiated by adding a known concentration of purified Mt KARI enzyme.
 - The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time using a spectrophotometer.[11][13]
 - The extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[11]
- · Kinetic Analysis:
 - Initial reaction velocities are determined from the linear phase of the absorbance change.
 - To determine kinetic parameters, the assay is repeated with varying substrate concentrations.
 - The resulting data are fitted to the Michaelis-Menten equation to calculate K_m and kcat values.[11][13]

Data Presentation: Reported Kinetic Parameters for Mt KARI



Parameter	Value	Reference
kcat	$1.4 \pm 0.02 \text{ s}^{-1}$	[11]
K _m (for 2-acetolactate)	110 ± 4 μM	[11]

Visualizations

Experimental Workflow for Mt KARI Crystallography

Caption: Workflow for Mt KARI structure determination.

This diagram illustrates the major stages in the experimental pipeline for determining the crystal structure of Mycobacterium tuberculosis Ketol-Acid Reductoisomerase (Mt KARI), from initial gene cloning to final structure refinement. The process is divided into three main phases: Protein Production, Crystallization, and Structure Determination. A crucial quality control step, the Activity Assay, confirms that the purified protein is functional before proceeding to crystallization trials.

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